

preventing hot cracking in additively manufactured nickel-yttrium alloys

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Technical Support Center: Additively Manufactured Nickel-Yttrium Alloys

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with hot cracking in additively manufactured nickelyttrium (Ni-Y) alloys.

Troubleshooting Guides

This section provides solutions to common problems encountered during the additive manufacturing of Ni-Y alloys.

Issue: Appearance of extensive cracking in as-built Ni-Y alloy samples.



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| Question | Answer |
|---|--|
| Why is my additively manufactured Ni-Y alloy exhibiting significant hot cracking? | Hot cracking in additively manufactured nickel-based superalloys is a known issue arising from the extreme temperature gradients and rapid heating and cooling cycles inherent to the process.[1][2] The addition of yttrium can, in some cases, promote the formation of cracks. This is attributed to the segregation of yttrium and the formation of yttrium-rich carbides (YC) at grain boundaries and interdendritic regions.[1] [2][3] |
| What are the primary mechanisms contributing to hot cracking in these alloys? | The primary mechanisms include solidification cracking and liquation cracking. Solidification cracking occurs in the final stages of solidification due to thermal stresses acting on a microstructure weakened by low-melting-point liquid films at grain boundaries. Key factors include a large temperature gradient, the presence of high-angle grain boundaries, and the precipitation of carbides and other low-melting-point eutectics in the interdendritic regions.[4] |
| How can I mitigate hot cracking during the additive manufacturing process? | Several strategies can be employed: • Process Parameter Optimization: Adjusting laser power, scanning speed, and scan strategy can control the thermal gradient and solidification conditions.[4][5][6] For instance, increasing laser power can sometimes reduce void content but may increase crack densities.[4] A laser pulse modulation with ramp-down power has been shown to improve cracking resistance.[5] • Alloy Composition Modification: While yttrium can increase crack susceptibility, carefully controlling its concentration and the presence of other minor elements like boron, carbon, and zirconium is crucial.[7][8] For example, |



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increasing boron content can lead to severe hot cracking.[8] • Preheating: Preheating the powder bed can reduce the thermal gradient, although high preheating temperatures can sometimes increase hot crack density.[6]

Can post-processing treatments help in healing these cracks?

Yes, post-processing treatments are effective. • Hot Isostatic Pressing (HIP): HIP can effectively eliminate micro-cracks remaining after the AM process.[9][10] • Solution Treatment: A post-heat treatment can improve the mechanical properties, although it does not heal the cracks themselves. For instance, a solution treatment at 1177 °C for 2 hours followed by air cooling has been used for Hastelloy-X with yttrium.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of yttrium in nickel-based superalloys, and how does it influence hot cracking?

A1: Yttrium is a rare earth element added to nickel-based superalloys to enhance their physical and mechanical properties, particularly at high temperatures.[1][2] It can improve creep properties and oxidation resistance.[1][11] However, the effect of yttrium on hot cracking is complex. Studies on Hastelloy-X have shown that the addition of 0.12 mass% yttrium can promote the formation of cracks.[1][2][3] This is due to the segregation of yttrium, leading to the formation of yttrium-rich carbides (YC) at grain boundaries, which can increase susceptibility to cracking.[1][2][3]

Q2: Does the addition of yttrium always increase hot cracking susceptibility?

A2: Not necessarily, the effect is highly dependent on the specific alloy system and the concentration of yttrium. While some studies show increased cracking with yttrium addition in certain alloys like Hastelloy-X[1][2][3], other research suggests that controlled, high-yttrium content (e.g., 0.76 wt.%) in combination with Laser Powder Bed Fusion (LPBF) can lead to the formation of uniformly dispersed nano-sized Ni5Y phases that enhance creep resistance



without necessarily leading to catastrophic cracking.[11] The key is to manage the segregation and precipitation behavior through careful alloy design and process control.

Q3: What are the typical processing parameters for Selective Laser Melting (SLM) of Ni-Y alloys?

A3: While specific parameters are highly dependent on the SLM machine and the exact alloy composition, a study on Hastelloy-X with and without yttrium provides a reference point. The exact parameters are often proprietary or require optimization for a specific application. General guidance suggests that parameters like laser power, scanning speed, and hatch spacing need to be carefully controlled to manage the melt pool dynamics and thermal gradients to minimize cracking.

Q4: How can I analyze and characterize hot cracks in my samples?

A4: A combination of metallographic techniques is typically used:

- Optical Microscopy (OM): For initial observation of crack location and density on polished and etched cross-sections.
- Scanning Electron Microscopy (SEM): To observe the crack morphology in detail. A dendritic
 fracture surface is often indicative of solidification cracking.[12]
- Energy-Dispersive X-ray Spectroscopy (EDS/EDX): To analyze the elemental composition at the crack locations and identify segregation of elements like yttrium, silicon, and carbon.[1]
- Electron Backscatter Diffraction (EBSD): To characterize the grain structure and orientation around the cracks and determine if they propagate along high-angle grain boundaries.[13]

Quantitative Data Summary

Table 1: Effect of Yttrium on Cracking and Mechanical Properties of Hastelloy-X



| Alloy Composition | Crack Fraction | Creep Life | Key Microstructura I Features | Reference |
|-------------------------------|----------------|--|---|-----------|
| Hastelloy-X (Y- free) | 1% | Shorter | Segregation of Si, W, C; SiC and W6C carbides at grain boundaries. | [2] |
| Hastelloy-X + 0.12 mass% Y | 5% | Longer (as-built), 8x longer (after solution treatment) | Segregation of Y; formation of yttrium-rich carbide (YC); formation of Y2O3 and SiO2 inside grains. | [1][2][3] |

Experimental Protocols

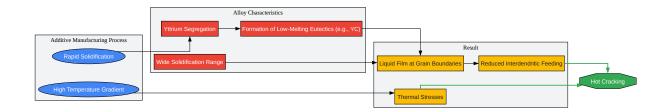
- 1. Protocol for Sample Preparation and Additive Manufacturing
- Alloy Preparation: Prepare gas-atomized powders of the desired Ni-Y alloy composition.
 Ensure a spherical morphology and a controlled particle size distribution.
- SLM Process:
 - Use a commercial SLM machine (e.g., EOS, SLM Solutions).
 - Optimize process parameters such as laser power, scanning speed, layer thickness, and scan strategy (e.g., 67° rotation between layers to alleviate cracking[6]).
 - Conduct the build process in an inert argon atmosphere to minimize oxygen contamination.
- Sample Extraction: Carefully remove the built samples from the build plate using wire electrical discharge machining (EDM).
- 2. Protocol for Microstructural Characterization



- Sectioning and Mounting: Section the as-built samples both parallel and perpendicular to the build direction. Mount the sections in a conductive resin.
- Grinding and Polishing: Grind the mounted samples with progressively finer SiC papers (e.g., 240, 400, 600, 800, 1200 grit). Polish with diamond suspensions (e.g., 9 μ m, 3 μ m, 1 μ m) followed by a final polish with a colloidal silica suspension.
- Etching: Etch the polished samples to reveal the microstructure. A common etchant for nickel-based superalloys is Kalling's No. 2 (5g CuCl2, 100mL HCl, 100mL ethanol).
- · Microscopy:
 - OM: Use an optical microscope to observe the overall microstructure and identify macroscopic defects like cracks and pores.
 - SEM/EDS: Use an SEM equipped with an EDS detector to examine the microstructure at higher magnifications and to perform elemental analysis at grain boundaries and crack locations.
 - EBSD: Use an EBSD detector to map the grain orientation and identify the nature of the grain boundaries where cracks have formed.

Visualizations

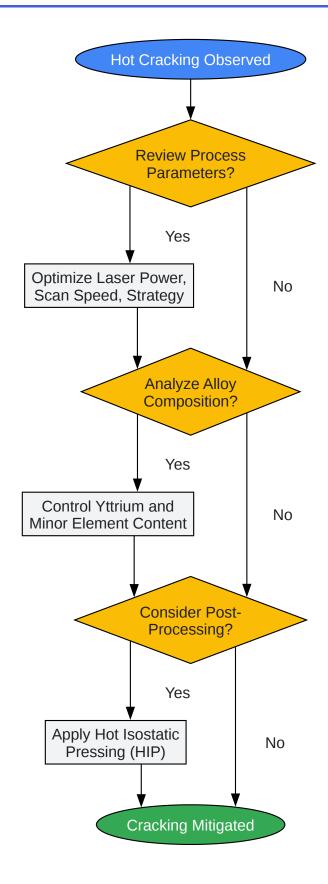




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Caption: Factors contributing to hot cracking in Ni-Y alloys.





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Caption: Troubleshooting workflow for hot cracking mitigation.



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